Dihydro FF-MAS

説明

特性

IUPAC Name |

(3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h13,19-20,22,25-26,30H,8-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQJUYXFIOFTMA-PBJLWWPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941201 |

Source

|

| Record name | 4,4-Dimethylcholesta-8,14-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19456-83-8 |

Source

|

| Record name | 4,4-Dimethyl-5α-cholesta-8,14-dien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19456-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethylcholesta-8,14-dien-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019456838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Dimethylcholesta-8,14-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dihydro FF-MAS: A Technical Overview for Researchers

An In-depth Guide to the Chemistry, Metabolism, and Experimental Analysis of a Key Cholesterol Biosynthesis Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS), chemically known as 4,4-dimethyl-cholest-8(9),14-dien-3β-ol, is a crucial sterol intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis.[1] While historically the Bloch and Kandutsch-Russell pathways were considered two distinct routes for converting lanosterol (B1674476) to cholesterol, recent evidence suggests that in many cell types, a "modified" Kandutsch-Russell (MK-R) pathway or a hybrid of the two is the more prominent route.[1] this compound serves as a key nodal point in these intricate pathways, making its study essential for understanding sterol metabolism and developing novel therapeutics targeting cholesterol-related disorders. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, metabolic fate, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound is a tetracyclic triterpenoid (B12794562) with the molecular formula C₂₉H₄₈O. Its structure features a cholestane (B1235564) core with two methyl groups at the C4 position and double bonds at C8(9) and C14. These structural features are critical for its recognition by and interaction with the enzymes of the cholesterol biosynthetic pathway.

| Property | Value |

| Chemical Name | 4,4-dimethyl-cholest-8(9),14-dien-3β-ol |

| CAS Number | 19456-83-8 |

| Molecular Formula | C₂₉H₄₈O |

| Molecular Weight | 412.7 g/mol |

| Appearance | White powder |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Insoluble in water. |

The Kandutsch-Russell Pathway and the Role of this compound

The Kandutsch-Russell pathway is characterized by the early saturation of the lanosterol side chain. This compound is formed from 24,25-dihydrolanosterol through the action of the enzyme lanosterol 14α-demethylase, a member of the cytochrome P450 family, specifically CYP51A1.[2] This enzymatic step involves the oxidative removal of the 14α-methyl group. This compound is then further metabolized in a series of enzymatic reactions to ultimately yield cholesterol.

The metabolic fate of this compound is of significant interest as intermediates in the cholesterol biosynthesis pathway have been shown to possess biological activities independent of their role as precursors to cholesterol. For instance, the related compound FF-MAS has been implicated in the regulation of oocyte meiosis.[3]

Signaling Pathway of this compound in Cholesterol Biosynthesis

Caption: The enzymatic conversion of 24,25-Dihydrolanosterol to this compound.

Quantitative Analysis of this compound Metabolism

The study of this compound metabolism often utilizes its deuterated analog, this compound-d6, as an internal standard and tracer for metabolic flux analysis.[1] The following tables summarize key quantitative data related to the enzymatic conversion of dihydrolanosterol to this compound by human CYP51A1.[2]

Table 1: Steady-State Kinetic Parameters for the Conversion of Dihydrolanosterol to this compound by Human CYP51A1 [2]

| Substrate | kcat (s⁻¹) | Km (µM) |

| 24,25-Dihydrolanosterol | 0.50 ± 0.03 | 5.0 ± 0.6 |

Table 2: Binding Affinity of Sterols to Human CYP51A1 [2]

| Sterol | Kd (µM) |

| 24,25-Dihydrolanosterol | 0.23 ± 0.10 |

| This compound | 1.4 ± 0.5 |

Experimental Protocols

In Vitro Conversion Assay for this compound Formation

This protocol outlines a method to measure the formation of this compound from dihydrolanosterol using a reconstituted human CYP51A1 enzyme system.

Materials:

-

Purified human CYP51A1

-

Purified human NADPH-cytochrome P450 reductase

-

24,25-Dihydrolanosterol (substrate)

-

NADPH

-

Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Ethyl acetate (B1210297) (for extraction)

-

Internal standard (e.g., epicoprostanol)

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

Procedure:

-

Reconstitute the Enzyme System: Prepare a reaction mixture containing CYP51A1, NADPH-cytochrome P450 reductase, and phospholipid vesicles in potassium phosphate buffer.

-

Initiate the Reaction: Add the substrate, 24,25-dihydrolanosterol (dissolved in a suitable organic solvent like acetone (B3395972) to a final concentration of <1% in the reaction), to the reaction mixture. Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the Reaction: Terminate the reaction by adding a solvent like ethyl acetate.

-

Extraction: Add an internal standard and vortex thoroughly. Centrifuge to separate the organic and aqueous phases. Collect the organic phase.

-

Derivatization: Evaporate the organic solvent under a stream of nitrogen. Add the derivatizing agent and heat at 60-70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

-

GC-MS Analysis: Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the this compound produced.

Protocol for Sterol Analysis by GC-MS

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass spectrometer with an electron ionization (EI) source.

GC Conditions (Example):

-

Injector Temperature: 280°C

-

Oven Temperature Program: Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound-TMS ether and the internal standard.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the in vitro analysis of this compound.

Conclusion

This compound is a sterol of significant interest in the field of cholesterol metabolism. Its position as a key intermediate in the Kandutsch-Russell and related biosynthetic pathways makes it a valuable subject for research aimed at understanding the regulation of cholesterol homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies to further elucidate the role of this compound in health and disease. Future research focusing on the specific biological activities of this compound and the enzymes involved in its downstream metabolism will be crucial for a complete understanding of its physiological significance.

References

Dihydro FF-MAS: A Technical Guide to its Chemical Structure, Properties, and Biological Roles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), chemically known as 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol, is a significant C29 sterol intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol biosynthesis. Beyond its foundational role in lipid metabolism, this compound has garnered considerable interest for its function as a meiosis-activating sterol (MAS), playing a crucial role in oocyte maturation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological functions, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is a tetracyclic triterpenoid (B12794562) derived from 24,25-dihydrolanosterol.[1] Its core structure is a cholestane (B1235564) skeleton with two methyl groups at the C-4 position and double bonds at C-8(9) and C-14.

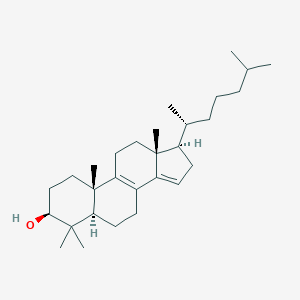

Chemical Structure:

Figure 1. 2D chemical structure of this compound (4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol).

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3S,5R,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol[2] |

| Synonyms | 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol, 4,4-Dimethylcholesta-8,14-dien-3-ol, T-MAS, 4,4-DCDO[2] |

| CAS Number | 19456-83-8[1] |

| Chemical Formula | C₂₉H₄₈O[1] |

| SMILES | C--INVALID-LINK--[C@H]1CCC2[C@@]1(CCC3=C(C2)CC[C@H]4[C@]3(CC--INVALID-LINK--O)C)C |

| InChI Key | OGQJUYXFIOFTMA-RHNFIJQVSA-N |

Physicochemical Properties

This compound is a hydrophobic molecule, a characteristic typical of sterols. While experimental data for some properties are limited, predicted values provide valuable insights into its behavior in various systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 412.69 g/mol | [1] |

| Physical Description | Powder | [1] |

| Melting Point | Not Available (Experimental) | |

| Boiling Point | 492.9 ± 44.0 °C (Predicted) | [3] |

| Water Solubility | 0.00056 mg/L (Predicted) | [4] |

| LogP (Octanol-Water Partition Coefficient) | 7.60 (Predicted) | [4] |

| pKa (Strongest Acidic) | 19.55 (Predicted) | [4] |

| pKa (Strongest Basic) | -0.81 (Predicted) | [4] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and chloroform | [3] |

Biological Roles and Signaling Pathways

This compound has two primary, well-documented biological roles: as an intermediate in cholesterol biosynthesis and as a signaling molecule that triggers the resumption of meiosis in oocytes.

Role in Cholesterol Biosynthesis: The Kandutsch-Russell Pathway

This compound is a key intermediate in the Kandutsch-Russell (K-R) pathway, one of the two major pathways for the conversion of lanosterol (B1674476) to cholesterol in mammals.[1] This pathway is characterized by the early saturation of the sterol side chain. Recent research also points to the existence of a "modified" K-R pathway in many cell types.

Role in Oocyte Maturation: Meiosis-Activating Sterol (MAS)

Perhaps the most studied function of this compound outside of general metabolism is its role in reproductive biology. It acts as a meiosis-activating sterol (MAS), capable of inducing the resumption of meiosis in oocytes, a critical step in their maturation and subsequent fertilization.[3][5][6] This activity is particularly relevant in the context of in vitro maturation (IVM) of oocytes for assisted reproductive technologies.

The signaling cascade initiated by FF-MAS in oocytes is distinct from spontaneous meiotic resumption and involves the mitogen-activated protein kinase (MAPK) pathway.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Maturation (IVM) of Oocytes with FF-MAS

This protocol describes a general procedure for assessing the meiosis-inducing activity of this compound on mammalian oocytes.

Materials:

-

Immature cumulus-oocyte complexes (COCs)

-

Maturation medium (e.g., TCM-199) supplemented with appropriate hormones (e.g., FSH, LH) and antibiotics.

-

Meiosis inhibitor (e.g., hypoxanthine (B114508) or dibutyryl cyclic AMP)

-

This compound stock solution (dissolved in ethanol)

-

Incubator (37°C, 5% CO₂ in humidified air)

Procedure:

-

Preparation of Maturation Media: Prepare the maturation medium and supplement it with a meiosis inhibitor to synchronize the oocytes at the germinal vesicle (GV) stage.

-

Preparation of FF-MAS Working Solution: Dilute the this compound stock solution in the maturation medium to achieve the desired final concentrations (typically in the range of 1-30 µM).[4] A vehicle control (medium with the same concentration of ethanol) must be included.

-

Oocyte Culture:

-

Collect immature COCs from ovarian follicles.

-

Wash the COCs several times in handling medium.

-

Culture the COCs in droplets of the prepared maturation media (control and FF-MAS-containing) under mineral oil.

-

-

Incubation: Incubate the culture dishes for 24-48 hours.

-

Assessment of Meiotic Resumption:

-

After the incubation period, denude the oocytes from their cumulus cells by gentle pipetting.

-

Observe the oocytes under an inverted microscope to determine the stage of nuclear maturation. The primary endpoint is Germinal Vesicle Breakdown (GVBD), which indicates the resumption of meiosis. The progression to Metaphase II (MII) can also be assessed.

-

Calculate the percentage of oocytes that have undergone GVBD in each group.

-

Quantification of this compound by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., follicular fluid, cell lysate)

-

Internal standard (e.g., deuterated this compound)

-

Organic solvents (e.g., methanol (B129727), methyl-tert-butyl ether (MTBE), hexane)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation and Lipid Extraction:

-

To the biological sample, add a known amount of the internal standard.

-

Perform a lipid extraction using a method such as the MTBE method. This involves the addition of methanol and MTBE, followed by vortexing and centrifugation to separate the organic and aqueous phases.

-

Collect the organic phase containing the lipids.

-

-

Sample Derivatization (Optional for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS), the extracted sterols may need to be derivatized (e.g., by silylation) to increase their volatility. This step is generally not required for LC-MS.

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 column with a gradient elution program, typically with a mobile phase consisting of a mixture of water, methanol, and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and its internal standard based on their specific precursor-to-product ion transitions.

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

-

Conclusion

This compound is a multifaceted sterol with crucial roles in both fundamental metabolic pathways and specialized cellular processes like oocyte maturation. Its function as an intermediate in cholesterol biosynthesis is well-established within the Kandutsch-Russell pathway. Furthermore, its ability to trigger meiotic resumption in oocytes through the MAPK signaling cascade highlights its potential as a therapeutic agent or a valuable tool in assisted reproductive technologies. The experimental protocols provided herein offer a foundation for researchers to investigate and quantify this important biomolecule. A deeper understanding of this compound will undoubtedly continue to open new avenues in the study of sterol biology and reproductive medicine.

References

- 1. Human Metabolome Database: Showing metabocard for 4,4-dimethyl-5alpha-cholesta-8,14-dien-3beta-ol (HMDB0062381) [hmdb.ca]

- 2. 4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol | C29H48O | CID 167817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4,4-Dimethyl-5alpha-cholest-8-en-3beta-ol (EVT-1174122) | 5241-24-7 [evitachem.com]

- 4. The effect of FF-MAS on porcine cumulus-oocyte complex maturation, fertilization and pronucleus formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oocyte maturation. Basic and clinical aspects of in vitro maturation (IVM) with special emphasis of the role of FF-MAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human oocyte maturation in vitro is stimulated by meiosis-activating sterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of Dihydro FF-MAS in the Kandutsch-Russell Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol, an essential component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions. The conversion of lanosterol (B1674476) to cholesterol can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell (K-R) pathway. While historically viewed as a distinct and parallel route, recent evidence suggests that the canonical Kandutsch-Russell pathway is less prevalent than a "modified" Kandutsch-Russell (MK-R) pathway, which functions as a hybrid with the Bloch pathway.[1][2] This guide focuses on the pivotal role of Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), a key intermediate in the Kandutsch-Russell pathway, providing a detailed technical overview for researchers and professionals in sterol research and drug development.

The Modified Kandutsch-Russell Pathway

The classical Kandutsch-Russell pathway is characterized by the early saturation of the sterol side chain, beginning with the conversion of lanosterol to dihydrolanosterol (B1674475).[1] However, flux analysis studies in various mouse tissues have revealed that a modified Kandutsch-Russell (MK-R) pathway is more common.[2][3] In the MK-R pathway, demethylation steps, which are characteristic of the Bloch pathway, occur before the saturation of the side chain. This compound, also known as 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol, is a crucial intermediate metabolite formed after the initial demethylation of dihydrolanosterol.[1]

The enzymatic conversion of dihydrolanosterol to this compound is catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1).[1] This reaction is a critical step that commits the sterol intermediate to the subsequent reactions of the Kandutsch-Russell pathway. Following its formation, this compound is further metabolized by a complex of enzymes to ultimately yield cholesterol.

dot graph "Modified_Kandutsch_Russell_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368", arrowhead=normal, penwidth=1];

// Nodes Lanosterol [label="Lanosterol"]; Dihydrolanosterol [label="24,25-Dihydrolanosterol"]; Dihydro_FF_MAS [label="this compound\n(4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol)", fillcolor="#FBBC05"]; Dihydro_T_MAS [label="Dihydro T-MAS\n(4,4-dimethyl-5α-cholest-8-en-3β-ol)"]; C4_Carboxylic_Acid [label="C4-Carboxylic Acid Intermediate"]; Keto_Sterol [label="3-Keto-4-methyl-5α-cholest-8-en-3-one"]; Lathosterol [label="Lathosterol\n(5α-Cholest-7-en-3β-ol)"]; Seven_DHC [label="7-Dehydrocholesterol"]; Cholesterol [label="Cholesterol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Lanosterol -> Dihydrolanosterol [label="DHCR24"]; Dihydrolanosterol -> Dihydro_FF_MAS [label="CYP51A1\n(Lanosterol 14α-demethylase)"]; Dihydro_FF_MAS -> Dihydro_T_MAS [label="TM7SF2/LBR\n(Δ14-Sterol Reductase)"]; Dihydro_T_MAS -> C4_Carboxylic_Acid [label="SC4MOL (MSMO1)\n(Sterol-C4-methyl oxidase)"]; C4_Carboxylic_Acid -> Keto_Sterol [label="NSDHL\n(NAD(P)-dependent steroid\ndehydrogenase-like)"]; Keto_Sterol -> Lathosterol [label="HSD17B7\n(Hydroxysteroid 17-β\ndehydrogenase 7)"]; Lathosterol -> Seven_DHC [label="SC5D\n(Sterol-C5-desaturase)"]; Seven_DHC -> Cholesterol [label="DHCR7\n(7-Dehydrocholesterol reductase)"];

} Caption: The Modified Kandutsch-Russell Pathway highlighting the central role of this compound.

Quantitative Data on Sterol Flux

The relative flux through the Bloch and modified Kandutsch-Russell pathways varies significantly across different tissues. Studies utilizing stable isotope labeling and mass spectrometry have provided quantitative insights into the contribution of each pathway to overall cholesterol synthesis.

| Tissue | Proportional Flux through Bloch Pathway (%) | Proportional Flux through Modified K-R Pathway (%) | Reference |

| Adrenal Gland | 95 | 5 | [2] |

| Brain | 11 | 89 | [2] |

| Liver | 58 | 42 | [2] |

| Preputial Gland | 8 | 92 | [2] |

| Skin | 21 | 79 | [2] |

| Testes | 97 | 3 | [2] |

Detailed Experimental Protocols

Sample Preparation from Tissues for Sterol Analysis

This protocol outlines the steps for extracting sterols from tissue samples for subsequent analysis by GC-MS or LC-MS/MS.

Materials:

-

Tissue sample (10-50 mg)

-

Internal standard solution (e.g., epicoprostanol (B1214048) or deuterated sterol analogs)

-

0.9% NaCl solution

-

Ethanol

-

Potassium hydroxide (B78521) (KOH) solution (e.g., 1 M in ethanol)

-

Deionized water

-

Nitrogen gas supply

-

Glass homogenization tubes

-

Centrifuge tubes (glass, with PTFE-lined caps)

-

Vortex mixer

-

Centrifuge

-

Water bath or heating block

Procedure:

-

Homogenization: To a weighed tissue sample in a glass homogenization tube, add a known amount of the internal standard. Add 1 mL of chloroform:methanol (2:1, v/v) and homogenize thoroughly.

-

Lipid Extraction (Folch Method):

-

Transfer the homogenate to a glass centrifuge tube.

-

Add another 1 mL of chloroform:methanol (2:1, v/v) to the homogenization tube to rinse, and add this to the centrifuge tube.

-

Add 0.5 mL of 0.9% NaCl solution.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

-

-

Saponification (to hydrolyze sterol esters):

-

Evaporate the chloroform extract to dryness under a stream of nitrogen.

-

Add 2 mL of 1 M KOH in 95% ethanol.

-

Cap the tube tightly and vortex.

-

Incubate at 60°C for 1 hour in a water bath or heating block.

-

-

Unsaponifiable Lipid Extraction:

-

After cooling to room temperature, add 2 mL of deionized water and 3 mL of hexane.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 5 minutes.

-

Transfer the upper hexane layer to a new glass tube.

-

Repeat the hexane extraction two more times, combining the hexane layers.

-

-

Final Preparation:

-

Evaporate the combined hexane extracts to dryness under a stream of nitrogen.

-

The dried residue contains the total sterol fraction and is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS/MS analysis.

-

GC-MS Analysis of Sterols (including this compound)

This protocol describes the derivatization and subsequent analysis of sterols by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Dried sterol extract

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

-

Pyridine (B92270) (anhydrous)

-

GC-MS instrument with a suitable capillary column (e.g., HP-5MS or equivalent)

-

Autosampler vials with inserts

Procedure:

-

Derivatization (Silylation):

-

To the dried sterol extract in a glass tube, add 50 µL of anhydrous pyridine to dissolve the residue.

-

Add 50 µL of BSTFA + 1% TMCS.

-

Cap the tube tightly and heat at 60°C for 30 minutes.

-

After cooling, transfer the derivatized sample to an autosampler vial with an insert.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Example):

-

Inlet temperature: 280°C

-

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven temperature program: Start at 180°C, hold for 1 minute, ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Acquisition mode: Selected Ion Monitoring (SIM) for targeted quantification of this compound and other sterols. Specific ions for each trimethylsilyl (B98337) (TMS)-derivatized sterol should be determined from their respective mass spectra.

-

-

dot graph "GC_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368", arrowhead=normal, penwidth=1];

// Nodes Start [label="Dried Sterol Extract", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization\n(Silylation with BSTFA + TMCS)"]; GC_Injection [label="GC Injection"]; Separation [label="Chromatographic Separation\n(Capillary Column)"]; Ionization [label="Ionization (EI)"]; Mass_Analysis [label="Mass Analysis (SIM)"]; Data_Analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Derivatization; Derivatization -> GC_Injection; GC_Injection -> Separation; Separation -> Ionization; Ionization -> Mass_Analysis; Mass_Analysis -> Data_Analysis; } Caption: A simplified workflow for the GC-MS analysis of sterols.

LC-MS/MS Analysis of Sterols (including this compound)

This protocol provides a general method for the analysis of underivatized sterols using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Dried sterol extract

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (or ammonium (B1175870) acetate (B1210297) as a mobile phase additive)

-

LC-MS/MS system with a C18 or other suitable reversed-phase column

-

Autosampler vials

Procedure:

-

Sample Reconstitution:

-

Reconstitute the dried sterol extract in a suitable volume (e.g., 100 µL) of methanol or an appropriate mobile phase composition.

-

Vortex and transfer to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile:Methanol (1:1) with 0.1% formic acid.

-

Gradient: A linear gradient from 50% B to 100% B over 15 minutes, followed by a hold at 100% B for 5 minutes.

-

Flow rate: 0.3 mL/min.

-

Column temperature: 40°C.

-

-

MS/MS Conditions (Example):

-

Ion source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition mode: Multiple Reaction Monitoring (MRM).

-

Specific precursor-to-product ion transitions for this compound and other target sterols must be optimized. For this compound (C29H48O, MW: 412.7), a common precursor ion would be the protonated molecule [M+H]+ at m/z 413.7. Product ions would be determined by fragmentation experiments.

-

-

dot graph "LC_MS_MS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.8, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368", arrowhead=normal, penwidth=1];

// Nodes Start [label="Dried Sterol Extract", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reconstitution [label="Reconstitution in\nLC-MS compatible solvent"]; LC_Injection [label="LC Injection"]; Separation [label="Chromatographic Separation\n(Reversed-Phase Column)"]; Ionization [label="Ionization (APCI/ESI)"]; MS1_Analysis [label="MS1: Precursor Ion Selection"]; Fragmentation [label="Collision-Induced Dissociation"]; MS2_Analysis [label="MS2: Product Ion Detection (MRM)"]; Data_Analysis [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reconstitution; Reconstitution -> LC_Injection; LC_Injection -> Separation; Separation -> Ionization; Ionization -> MS1_Analysis; MS1_Analysis -> Fragmentation; Fragmentation -> MS2_Analysis; MS2_Analysis -> Data_Analysis; } Caption: A simplified workflow for the LC-MS/MS analysis of sterols.

Signaling Role of Kandutsch-Russell Pathway Intermediates

While primarily known as metabolic intermediates, some sterols within the cholesterol biosynthesis pathway have been shown to possess signaling functions, often through interaction with nuclear receptors. For instance, Follicular Fluid Meiosis-Activating Sterol (FF-MAS), the unsaturated counterpart of this compound, has been identified as a ligand for the Liver X Receptor (LXR).[4] LXR is a key regulator of cholesterol homeostasis, fatty acid metabolism, and inflammation.

The direct interaction of this compound with LXR or other nuclear receptors has not been as extensively studied. However, the structural similarity to FF-MAS and other bioactive sterol intermediates suggests a potential, albeit likely weaker, regulatory role. Further research is needed to fully elucidate the specific signaling functions, if any, of this compound. The accumulation of this and other intermediates in certain pathological conditions or as a result of drug action could have significant downstream effects on gene expression and cellular function.

dot graph "Sterol_Signaling_Concept" { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.5, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontsize=9, fontcolor="#202124", color="#5F6368", arrowhead=normal, penwidth=1];

// Nodes Sterol_Intermediates [label="Sterol Intermediates\n(e.g., this compound)", fillcolor="#FBBC05"]; Nuclear_Receptor [label="Nuclear Receptor\n(e.g., LXR)"]; Gene_Expression [label="Target Gene Expression"]; Cellular_Response [label="Cellular Response\n(e.g., Lipid Metabolism,\nInflammation)"];

// Edges Sterol_Intermediates -> Nuclear_Receptor [label="Binding & Activation"]; Nuclear_Receptor -> Gene_Expression [label="Transcriptional Regulation"]; Gene_Expression -> Cellular_Response [label="Leads to"]; } Caption: Conceptual diagram of sterol intermediates as signaling molecules.

Conclusion

This compound is a critical intermediate in the modified Kandutsch-Russell pathway of cholesterol biosynthesis. Its formation and subsequent metabolism are key steps in the production of cholesterol in various tissues. The prevalence of the MK-R pathway highlights the intricate and tissue-specific regulation of cholesterol synthesis. The detailed experimental protocols provided in this guide offer a framework for the accurate quantification of this compound and other sterols, which is essential for understanding the dynamics of this pathway in health and disease. While the direct signaling roles of this compound are still under investigation, its structural relationship to known nuclear receptor ligands suggests a potential for regulatory functions that warrant further exploration. This in-depth understanding is crucial for researchers and drug development professionals aiming to modulate cholesterol metabolism for therapeutic benefit.

References

An In-depth Technical Guide on the Mechanism of Action of Dihydro FF-MAS in Meiosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meiotic maturation of oocytes is a highly regulated process, transitioning the female gamete from the diplotene stage of prophase I to metaphase II, rendering it competent for fertilization. This process is held in arrest by high intra-oocyte levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] The resumption of meiosis is triggered by a surge in luteinizing hormone (LH), which initiates a cascade of signaling events within the ovarian follicle. Follicular fluid meiosis-activating sterol (FF-MAS) and its derivatives, collectively known as meiosis-activating sterols (MAS), are endogenous molecules identified as key players in inducing meiotic resumption.[1] This technical guide focuses on the mechanism of action of Dihydro FF-MAS (4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol), a specific MAS, in promoting oocyte maturation.

Core Mechanism of Action

This compound, an intermediate in the cholesterol biosynthesis pathway, acts as a signaling molecule to overcome the cAMP-mediated meiotic arrest.[1] Its primary mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a crucial pathway for cell cycle regulation. Additionally, evidence suggests a potential role for the Hedgehog signaling pathway in the follicular response to MAS.

The Role of the MAPK Signaling Pathway

The MAPK pathway is a central regulator of meiotic progression in oocytes. Upon stimulation by this compound, a signaling cascade is initiated, leading to the activation of Maturation Promoting Factor (MPF), the key driver of meiotic resumption. The core components of this pathway include c-Mos, MEK (MAPK/ERK kinase), and ERK1/2 (Extracellular signal-regulated kinases 1 and 2).

Studies on the closely related FF-MAS have shown that its endogenous accumulation in porcine oocytes leads to increased expression of c-mos mRNA, which peaks around 12 hours of maturation. This is followed by an increase in the expression of MEK, ERK1, and ERK2.[2] The activation of this cascade is essential for germinal vesicle breakdown (GVBD), the first visible sign of meiotic resumption.

Involvement of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is known to play a role in follicular development by influencing granulosa cell proliferation. Recent studies suggest that FF-MAS can modulate this pathway. In human granulosa cells, FF-MAS has been shown to increase the expression of key Hh pathway components, including the receptor Smoothened (SMO) and the transcription factor Gli1.[3] This suggests that this compound may indirectly support oocyte maturation by promoting a healthy follicular environment through the stimulation of granulosa cell proliferation via the Hh pathway. The direct interaction of this compound with Hh signaling components in the oocyte itself remains an area for further investigation.

Quantitative Data

Quantitative data on the direct effects of this compound on oocyte maturation is limited. However, studies on the structurally and functionally similar FF-MAS provide valuable insights into its dose-dependent activity. The following table summarizes the effect of FF-MAS on the maturation of denuded mouse oocytes (DO) cultured in the presence of 4 mM hypoxanthine (B114508) to maintain meiotic arrest.

| FF-MAS Concentration | Mean % Germinal Vesicle Breakdown (GVBD) |

| Control (0 µg/ml) | 40% |

| 0.5 µg/ml | >40% (significant increase) |

| 3 µg/ml (Optimal) | 97% |

| 10 µg/ml | ~90% |

Data inferred from studies on FF-MAS.

Experimental Protocols

In Vitro Maturation (IVM) of Mouse Oocytes

This protocol describes a general procedure for assessing the effect of this compound on the in vitro maturation of mouse oocytes.

Materials:

-

Immature (21-25 days old) female mice (e.g., C57BL/6)

-

Pregnant Mare Serum Gonadotropin (PMSG)

-

Human Chorionic Gonadotropin (hCG)

-

M2 medium (or other suitable oocyte collection medium)

-

IVM medium (e.g., MEMα) supplemented with fetal bovine serum (FBS), pyruvate, and antibiotics

-

Hypoxanthine

-

This compound (stock solution in ethanol)

-

Mineral oil

Procedure:

-

Prime mice with an intraperitoneal (IP) injection of 5 IU PMSG.

-

48 hours post-PMSG injection, dissect ovaries and place them in M2 medium.

-

Mechanically rupture large antral follicles using sterile needles to release cumulus-oocyte complexes (COCs).

-

To obtain denuded oocytes (DOs), remove cumulus cells by gentle pipetting with a narrow-bore pipette.

-

Wash COCs or DOs in IVM medium.

-

Culture oocytes in IVM medium containing a meiotic inhibitor (e.g., 4 mM hypoxanthine) to synchronize them at the germinal vesicle (GV) stage.

-

Prepare IVM dishes with droplets of medium containing various concentrations of this compound and a vehicle control (ethanol). Cover with mineral oil.

-

Transfer the arrested oocytes to the experimental droplets and culture at 37°C in 5% CO2 in air.

-

Assess oocytes for GVBD at specific time points (e.g., 2, 4, 6, 12, 24 hours) using an inverted microscope.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol provides a general framework for detecting the activation of ERK1/2 in oocytes following treatment with this compound.

Materials:

-

Oocyte samples from IVM experiment

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Collect oocytes at desired time points after this compound treatment.

-

Lyse oocytes in lysis buffer.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Conclusion

This compound is a potent inducer of meiotic resumption in oocytes, acting primarily through the activation of the MAPK signaling pathway. Its ability to overcome cAMP-mediated meiotic arrest highlights its potential as a therapeutic agent in assisted reproductive technologies to improve in vitro maturation outcomes. Furthermore, its potential interaction with the Hedgehog signaling pathway in granulosa cells suggests a broader role in follicular health and oocyte quality. Further research is warranted to fully elucidate the direct molecular targets of this compound and to establish a comprehensive dose-response profile for its effects on oocyte maturation in various species, including humans.

References

The Biological Nexus of Dihydro Follicular Fluid Meiosis-Activating Sterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro follicular fluid meiosis-activating sterol (FF-MAS), a naturally occurring C29 sterol found in the follicular fluid of preovulatory follicles, plays a pivotal role in the resumption and completion of oocyte meiosis. As an intermediate in the cholesterol biosynthetic pathway, its localized accumulation in the gonads suggests a specialized function in reproductive biology. This technical guide provides an in-depth exploration of the biological functions of Dihydro FF-MAS, its mechanism of action through cellular signaling pathways, and detailed experimental protocols for its study. Quantitative data from key studies are summarized, and complex biological processes are visualized to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Oocyte maturation is a complex and highly regulated process that is fundamental to successful fertilization and embryonic development. In mammals, oocytes are arrested in the prophase of the first meiotic division, a state that is maintained until a surge of luteinizing hormone (LH) triggers the resumption of meiosis. While the hormonal cascade initiating this process is well-established, the specific molecular signals that directly act on the oocyte have been a subject of intense investigation. Dihydro follicular fluid meiosis-activating sterol (FF-MAS), with the chemical name 4,4-dimethyl-5α-cholest-8,14,24-trien-3β-ol, has emerged as a key signaling molecule in this intricate process.[1] This guide delineates the current understanding of the biological functions of this compound, focusing on its role in promoting meiotic maturation and its underlying molecular mechanisms.

Biological Function of this compound

The primary biological function of this compound is the induction of meiotic resumption in oocytes. It acts as a crucial signaling molecule that overcomes the meiotic arrest maintained by factors such as hypoxanthine (B114508) within the follicular environment. The effects of FF-MAS have been observed across various species, including humans, porcine, and murine models, highlighting its conserved role in mammalian reproduction.[1]

Induction of Oocyte Maturation

FF-MAS has been demonstrated to dose-dependently promote the progression of oocytes from the germinal vesicle (GV) stage to metaphase II (MII), the stage at which the oocyte is competent for fertilization.[2] Studies have shown that supplementation of in vitro maturation (IVM) media with FF-MAS enhances both nuclear and cytoplasmic maturation of oocytes, leading to improved developmental competence of the resulting embryos.[1]

Interaction with Granulosa Cells

While FF-MAS can act directly on denuded oocytes, its production and activity are closely linked to the surrounding cumulus and granulosa cells. Follicle-stimulating hormone (FSH) stimulates the synthesis of FF-MAS in these somatic cells. In turn, FF-MAS has been shown to protect granulosa cells from hypoxia-induced apoptosis, suggesting a feedback mechanism that supports the overall health of the follicular environment.[3][4]

Quantitative Data on FF-MAS Activity

The following tables summarize the dose-dependent effects of this compound on various aspects of oocyte maturation and fertilization as reported in key studies.

| Organism | FF-MAS Concentration | Observed Effect | Reference |

| Porcine | 3-10 µM | Increased number of zygotes with advanced maternal pronuclear stages in the absence of porcine follicular fluid (pFF). | [1][5] |

| Porcine | 30-100 µM | Dose-dependent and reversible inhibition of nuclear maturation in the absence of pFF. | [1][5] |

| Porcine | 1-100 µM | Decreased degeneration rate of ova, irrespective of the presence of pFF. | [5] |

| Mouse | 1 µM | Increased proportion of oocytes progressing to Metaphase II. | [2] |

| Mouse | 0.1 - 1 µM (Analogue ZK255933) | Dramatically increased oocyte competence to complete preimplantation development. | [2] |

| Human (PCOS) | 10 µM | Improved maturation, fertilization, and high-quality embryo development in dynamic microfluidic culture. | [2] |

Signaling Pathways

This compound exerts its biological effects through the activation of specific intracellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a primary mediator of FF-MAS action in oocytes.

MAPK Signaling Pathway

Upon stimulation by FF-MAS, a cascade of phosphorylation events is initiated, leading to the activation of the MAPK pathway. This involves the sequential activation of c-Mos, MEK (MAPK/ERK Kinase), and ERK1/2 (Extracellular signal-regulated kinases 1 and 2). The activation of this pathway is crucial for the progression of the cell cycle and the spindle formation necessary for meiotic division.

Interaction with Hedgehog Signaling in Granulosa Cells

In granulosa cells, the action of FF-MAS may be linked to the Hedgehog signaling pathway. While the direct interaction is still under investigation, both pathways are known to be involved in follicular development and granulosa cell proliferation. The Hedgehog pathway, involving ligands such as Sonic hedgehog (SHH) and receptors like Patched (PTCH), plays a role in the communication between oocytes and somatic cells.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro Maturation (IVM) of Oocytes with FF-MAS

This protocol describes the general procedure for maturing oocytes in vitro with the supplementation of this compound.

Materials:

-

Immature cumulus-oocyte complexes (COCs)

-

Oocyte maturation medium (e.g., TCM-199 supplemented with serum, gonadotropins, and antibiotics)

-

This compound stock solution (dissolved in ethanol)

-

Four-well culture dishes

-

Humidified incubator (37°C, 5% CO2 in air)

Procedure:

-

Preparation of Maturation Medium: Prepare the oocyte maturation medium according to the specific requirements of the species being studied.

-

Preparation of FF-MAS Working Solution: Dilute the this compound stock solution in the maturation medium to achieve the desired final concentrations (e.g., 1, 3, 10, 30, 100 µM). A vehicle control (medium with the same concentration of ethanol (B145695) used to dissolve FF-MAS) should also be prepared.

-

Oocyte Culture:

-

Wash the collected COCs in pre-warmed handling medium.

-

Place groups of COCs into 500 µL drops of the prepared maturation media (control, vehicle control, and different concentrations of FF-MAS) in four-well dishes.

-

Cover the drops with mineral oil.

-

-

Incubation: Culture the oocytes for the appropriate duration (e.g., 22-48 hours, depending on the species) in a humidified incubator at 37°C with 5% CO2 in air.

-

Assessment of Maturation: Following incubation, denude the oocytes from their cumulus cells by gentle pipetting. Assess the nuclear maturation stage (GV, GVBD, MI, MII) using a high-power inverted microscope.

Competitive ELISA for this compound Quantification

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound in biological samples (e.g., follicular fluid).

Materials:

-

Microtiter plate coated with anti-FF-MAS antibody

-

This compound standard solutions of known concentrations

-

Biological samples to be tested

-

Biotinylated FF-MAS

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Plate reader

Procedure:

-

Preparation of Standards and Samples: Prepare a serial dilution of the this compound standard to create a standard curve. Prepare the biological samples, diluting if necessary.

-

Competitive Binding:

-

Add 50 µL of standard or sample to the appropriate wells of the antibody-coated plate.

-

Immediately add 50 µL of biotinylated FF-MAS to each well.

-

Cover the plate and incubate for 45 minutes at 37°C. During this incubation, the free FF-MAS in the sample/standard will compete with the biotinylated FF-MAS for binding to the coated antibody.

-

-

Washing: Aspirate the solution from the wells and wash the plate three times with wash buffer.

-

Enzyme Conjugation: Add 100 µL of Streptavidin-HRP solution to each well. Cover the plate and incubate for 30 minutes at 37°C.

-

Washing: Aspirate the solution and wash the plate five times with wash buffer.

-

Substrate Reaction: Add 90 µL of TMB substrate solution to each well. Incubate for approximately 15 minutes at 37°C in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader. The intensity of the color is inversely proportional to the concentration of FF-MAS in the sample.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of FF-MAS in the samples.

Western Blot Analysis of MAPK Pathway Activation

This protocol describes the detection of total and phosphorylated ERK1/2 in oocytes following treatment with this compound.

Materials:

-

Oocytes treated with or without FF-MAS

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-total ERK1/2, anti-phospho-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the oocytes in lysis buffer. Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To detect total ERK1/2 as a loading control, the membrane can be stripped of the first set of antibodies and re-probed with the anti-total ERK1/2 antibody, followed by the secondary antibody and detection steps.

Conclusion

Dihydro follicular fluid meiosis-activating sterol is a critical endogenous signaling molecule that plays a vital role in orchestrating the final stages of oocyte maturation. Its ability to induce meiotic resumption through the MAPK signaling pathway underscores its importance in reproductive success. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted functions of FF-MAS and its potential applications in assisted reproductive technologies and the development of novel therapeutics for infertility. A thorough understanding of its biological functions and molecular mechanisms will continue to advance our knowledge of reproductive biology and may lead to improved clinical outcomes for patients undergoing fertility treatments.

References

- 1. Oocyte maturation. Basic and clinical aspects of in vitro maturation (IVM) with special emphasis of the role of FF-MAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro maturation of ovine oocytes using different maturation media: effect of human menopausal serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of FF-MAS on porcine cumulus–oocyte complex maturation, fertilization and pronucleus formation in vitro | Zygote | Cambridge Core [cambridge.org]

- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

An In-depth Technical Guide to the Discovery and Synthesis of Dihydro FF-MAS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS), with the chemical name 4,4-dimethyl-5α-cholesta-8(9),14-dien-3β-ol, is a crucial intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its discovery has been pivotal in understanding the complex enzymatic steps involved in the conversion of lanosterol (B1674476) to cholesterol. This technical guide provides a comprehensive overview of the discovery of this compound as a biochemical intermediate and details a putative chemical synthesis route. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization using modern analytical techniques and presents key quantitative data in a structured format. This document is intended to serve as a valuable resource for researchers in sterol biochemistry, drug discovery, and metabolic pathway analysis.

Discovery of this compound: An Intermediate in Cholesterol Biosynthesis

This compound was discovered through extensive research into the intricate pathways of cholesterol biosynthesis. It was identified as a key intermediate in the Kandutsch-Russell pathway, which is one of the two major routes for the conversion of lanosterol to cholesterol in mammals.[1] This pathway is characterized by the early saturation of the sterol side chain.

The discovery hinged on the use of labeled precursors and the isolation and characterization of subsequent metabolic products. These studies revealed that lanosterol undergoes a series of demethylation and double bond isomerization reactions, with this compound emerging as a product of the demethylation of 24,25-dihydrolanosterol.[1]

The Kandutsch-Russell Pathway

The Kandutsch-Russell pathway, in which this compound plays a vital role, is a complex series of enzymatic reactions. The pathway diverges from the Bloch pathway after the formation of lanosterol. A simplified diagram of the Kandutsch-Russell pathway, highlighting the position of this compound, is presented below.

Caption: Simplified Kandutsch-Russell pathway for cholesterol biosynthesis.

Chemical Synthesis of this compound

The proposed synthesis involves the introduction of the 4,4-dimethyl groups, followed by the formation of the characteristic Δ8(9) and Δ14 double bonds.

Putative Synthetic Pathway

The logical workflow for the chemical synthesis of this compound from cholest-4-en-3-one is outlined below. This proposed pathway involves key steps of methylation, reduction, and elimination to achieve the desired final product.

References

An In-depth Technical Guide to Dihydro FF-MAS in Mammalian Cell Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydro follicular fluid meiosis-activating sterol (Dihydro FF-MAS) is a crucial, yet often overlooked, intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] As a downstream product of lanosterol (B1674476) metabolism, its concentration and flux through the pathway are indicative of the intricate regulation of cellular cholesterol homeostasis. This technical guide provides a comprehensive overview of this compound, focusing on its metabolic pathway, associated quantitative data, potential signaling roles, and detailed experimental protocols for its study. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate this sterol's role in various physiological and pathological states.

The Role of this compound in Cholesterol Biosynthesis

In mammalian cells, the synthesis of cholesterol from lanosterol can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell (K-R) pathway.[1] this compound is an intermediate exclusive to the K-R pathway, which is characterized by the early saturation of the sterol side chain.[1]

The formation of this compound is a critical step involving the 14α-demethylation of 24,25-dihydrolanosterol. This multi-step reaction is catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1).[2][3] The enzyme oxidizes the 14α-methyl group of dihydrolanosterol, leading to its eventual removal and the formation of this compound.[2] This process is highly efficient, with the enzyme exhibiting high processivity.[2] Following its synthesis, this compound is further metabolized by other enzymes to ultimately yield cholesterol.

Quantitative Metabolic Data

The metabolic fate of this compound has been investigated using stable isotope labeling and mass spectrometry. The use of deuterated this compound (this compound-d6) allows for precise tracking and quantification of its conversion to downstream metabolites.[1] The following table summarizes key quantitative parameters from in vitro studies using cultured hepatocytes.

| Parameter | Value | Analytical Method | Reference |

| Conversion Rate to Dihydro T-MAS | 8.2 ± 1.5 pmol/min/mg protein | Isotope Dilution Mass Spectrometry | [1] |

| Half-life in Hepatocytes | 4.5 hours | Pulse-Chase Analysis with LC-MS/MS | [1] |

| Time to Peak Appearance of Lathosterol | Tmax = 6 hours | Time-Course LC-MS/MS Analysis | [1] |

| Time to Peak Appearance of Cholesterol | Tmax = 12 hours | Time-Course GC-MS or LC-MS/MS Analysis | [1] |

Potential Signaling Roles and Cellular Effects

While direct signaling roles for this compound are still under investigation, the activities of its close analogue, FF-MAS, provide valuable insights. FF-MAS has been identified as a ligand for the Liver X Receptor alpha (LXRα), a nuclear receptor that plays a pivotal role in regulating lipid homeostasis.[4][5]

Activation of LXRα by FF-MAS in HepG2 cells has been shown to:

-

Modulate the expression of key genes involved in cholesterol metabolism.[4]

-

Increase lipogenesis.[4]

-

Inhibit cell proliferation.[4]

Given the structural similarity, it is plausible that this compound may also interact with nuclear receptors or other signaling molecules, thereby influencing cellular metabolism beyond its role as a mere biosynthetic intermediate.

Experimental Protocols

The study of this compound metabolism necessitates robust experimental designs and sensitive analytical techniques. Below are detailed protocols for in vitro and in vivo studies.

In Vitro Metabolic Study in Cultured Hepatocytes

This protocol outlines a method for tracing the metabolism of deuterated this compound in a primary hepatocyte cell culture model.[1]

1. Cell Culture and Treatment:

-

Plate primary hepatocytes on collagen-coated plates and culture in a suitable medium.

-

Prepare a stock solution of this compound-d6 in ethanol.

-

Treat the cells with a final concentration of 1-10 µM this compound-d6. A vehicle control (ethanol) must be included.

-

Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

2. Lipid Extraction:

-

At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract total lipids using a modified Bligh-Dyer method with a chloroform:methanol mixture.[1]

-

Add an internal standard (e.g., d7-cholesterol) to each sample for accurate quantification.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

3. Sample Preparation for Mass Spectrometry:

-

Dry the lipid extract under a stream of nitrogen.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the sterols by silylation to enhance volatility.

-

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), reconstitute the dried lipids in an appropriate mobile phase.

4. Mass Spectrometry Analysis:

-

LC-MS/MS: Use a reverse-phase C18 column for separation. Employ multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound-d6 and its metabolites based on their unique precursor and product ion transitions.[1]

-

GC-MS: Use a suitable capillary column for separation. Monitor the characteristic fragment ions for each sterol to determine their relative abundance.[1]

In Vivo Metabolic Study in a Mouse Model

This protocol provides a general approach for studying the metabolism of this compound-d6 in a mouse model.[1]

1. Animal Dosing:

-

Administer this compound-d6 to mice through an appropriate route (e.g., oral gavage or intraperitoneal injection). The vehicle and dosage should be optimized based on preliminary studies.

2. Sample Collection:

-

Collect blood samples at various time points post-administration.

3. Sample Processing:

-

Extract lipids from plasma, urine, feces, and tissue homogenates using methods similar to the in vitro protocol.

-

Ensure the addition of an internal standard for quantification.

4. Analytical Measurement:

-

Analyze the processed samples using LC-MS/MS or GC-MS to identify and quantify this compound-d6 and its metabolites.

Conclusion and Future Directions

This compound is a key metabolite in the Kandutsch-Russell pathway of cholesterol synthesis. While its primary role is understood within this context, the potential for this molecule to act as a signaling entity, similar to its analogue FF-MAS, warrants further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to explore the intricacies of this compound metabolism. Future studies should aim to elucidate its specific protein targets, clarify its role in regulating gene expression, and determine how its flux is altered in metabolic diseases. Such research could uncover novel therapeutic targets for disorders characterized by dysregulated cholesterol metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanosterol 14alpha-demethylase (CYP51), NADPH-cytochrome P450 reductase and squalene synthase in spermatogenesis: late spermatids of the rat express proteins needed to synthesize follicular fluid meiosis activating sterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aminer.cn [aminer.cn]

Physiological Concentration and Role of Dihydro FF-MAS in Follicular Fluid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the current understanding of meiosis-activating sterols (MAS), with a specific focus on Dihydro Follicular Fluid Meiosis-Activating Sterol (Dihydro FF-MAS) and its role within the follicular microenvironment. While direct quantitative data on the physiological concentration of this compound in human follicular fluid remains to be definitively established in published literature, this document synthesizes available information on the closely related and more extensively studied FF-MAS. This guide details the experimental protocols for sterol analysis in follicular fluid and illustrates the proposed signaling pathways through which these molecules are believed to exert their biological effects on oocyte maturation.

Introduction

Follicular fluid provides a complex and dynamic microenvironment essential for oocyte development and maturation. Among the myriad of signaling molecules present, a class of C29 sterols known as meiosis-activating sterols (MAS) has garnered significant interest for their potential role in regulating the resumption of meiosis in oocytes. This compound is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Its immediate precursor is dihydrolanosterol, and it is structurally similar to the more extensively studied FF-MAS (4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol).[2][3] While the physiological importance of MAS in oocyte maturation is a subject of ongoing research and some debate, their ability to induce meiosis in vitro has been demonstrated in several studies.[2][4]

Quantitative Analysis of Meiosis-Activating Sterols in Follicular Fluid

Direct measurement of the physiological concentration of this compound in human follicular fluid has not been extensively reported in peer-reviewed literature. However, studies on the related compound, FF-MAS, provide valuable context.

| Sterol | Reported Concentration (Human Follicular Fluid) | Analytical Method | Reference |

| This compound | Not definitively quantified in available literature. | - | - |

| FF-MAS | 1.3 µM - 1.6 µM | HPLC with Photodiode Array (PDA) Detection | [3][5] |

Note: The concentration of sterol intermediates in most tissues is typically very low as they are rapidly converted to cholesterol.[6] However, in the preovulatory follicle, the levels of certain MAS, like FF-MAS, are thought to accumulate, particularly in response to the luteinizing hormone (LH) surge.[6]

Experimental Protocols for Sterol Analysis in Follicular Fluid

The analysis of sterols in a complex biological matrix like follicular fluid requires meticulous sample preparation and sensitive analytical techniques. The following protocols are generalized from methodologies reported in the literature for the analysis of sterols, including MAS.[7][8][9][10]

Follicular Fluid Sample Collection and Preparation

-

Collection: Follicular fluid is aspirated from mature follicles (typically 18-20 mm in diameter) during oocyte retrieval procedures for in vitro fertilization (IVF).[10] To minimize contamination, only clear fluid, free of blood and flushing medium, should be used for analysis.[10]

-

Centrifugation: Immediately after collection, the fluid is centrifuged (e.g., at 2000 rpm for 20 minutes at room temperature or 10,000 x g for 10 minutes at 4°C) to pellet cells and debris.[9][10]

-

Supernatant Collection and Storage: The clear supernatant is carefully collected and can be stored at -80°C until analysis.[9][10]

Sterol Extraction

A common method for extracting lipophilic molecules like sterols is liquid-liquid extraction.

-

Solvent Addition: A mixture of organic solvents, such as n-heptane and isopropanol (B130326) (e.g., in a 3:1 ratio), is added to the follicular fluid sample.[7]

-

Acidification and Agitation: An acidic solution (e.g., 0.3 M NaH₂PO₄, pH 1.0) is added, and the mixture is vigorously shaken for an extended period (e.g., 2 hours) to facilitate the transfer of sterols into the organic phase.[7]

-

Phase Separation: The mixture is centrifuged to separate the aqueous and organic phases.[7]

-

Organic Phase Collection: The upper organic phase, containing the sterols, is collected.[7]

-

Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the residue is reconstituted in a solvent suitable for the chosen analytical method (e.g., HPLC eluent).[7]

Analytical Measurement

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a standard technique for the separation and quantification of sterols.

-

Chromatographic Separation:

-

Normal-Phase HPLC: A straight-phase column (e.g., ChromspherSi) can be used with a mobile phase such as n-heptane and isopropanol (e.g., 99.5:0.5 v/v).[7]

-

Reversed-Phase HPLC: A reversed-phase column (e.g., LiChrospher RP-8) can be used with a mobile phase like acetonitrile (B52724) and water (e.g., 93:7 v/v).[7]

-

-

Detection and Quantification:

-

Photodiode Array (PDA) Detection: This method allows for the quantification of sterols based on their ultraviolet (UV) absorbance at specific wavelengths.[5]

-

Mass Spectrometry (MS and MS/MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for identifying and quantifying sterols based on their mass-to-charge ratio and fragmentation patterns.[1][9] Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, often requiring derivatization of the sterols to increase their volatility.[1][10]

-

Signaling Pathways and Experimental Workflows

The precise signaling cascade initiated by this compound is not fully elucidated. However, it is presumed to be similar to that of FF-MAS and other meiosis-activating sterols. The following diagrams illustrate the proposed biosynthetic pathway and a generalized experimental workflow for studying these sterols.

Conclusion

This compound is an intriguing, yet understudied, component of the follicular fluid metabolome. While its precise physiological concentration in humans is yet to be determined, its position as an intermediate in the cholesterol biosynthesis pathway and its structural similarity to other meiosis-activating sterols suggest a potential role in oocyte maturation. Further research employing sensitive and specific analytical techniques is required to quantify this compound in follicular fluid and to fully elucidate its biological function and signaling mechanisms. Such studies will be crucial for a comprehensive understanding of the complex molecular dialogue that governs oocyte competence and for the potential development of novel strategies to improve outcomes in assisted reproductive technologies.

References

- 1. benchchem.com [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Oocyte Maturation: The Coming of Age of a Germ Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of meiosis activating sterols in human follicular fluid using HPLC and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Follicular fluid meiosis-activating sterol prevents porcine ovarian granulosa cells from hypoxia-induced apoptosis via inhibiting STAT4 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Follicular fluid meiosis activating sterol supplementation enhances oocyte maturation and fertilization in a microfluidic system: A lab trial study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Follicular Fluid: A Powerful Tool for the Understanding and Diagnosis of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS-based metabolomic profiling identifies candidate biomarkers in follicular fluid of infertile women with chronic pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolomic profiling of human follicular fluid from patients with repeated failure of in vitro fertilization using gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Dihydro FF-MAS and its Role in Spermatogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract